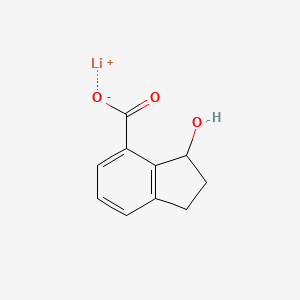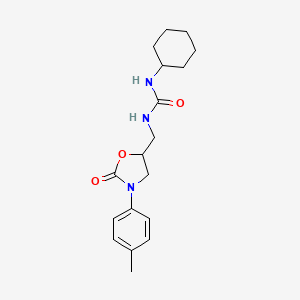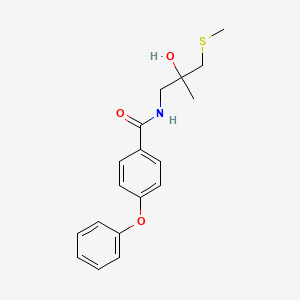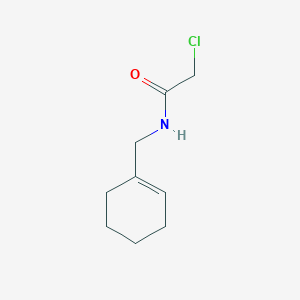![molecular formula C11H10N6O2 B2369165 [7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid CAS No. 1174874-76-0](/img/structure/B2369165.png)
[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid”, also known as “2-[7-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid”.
Antileishmanial and Antimalarial Activities
This compound has shown significant potential in the treatment of tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of pyrazole, including this compound, exhibit potent antileishmanial and antimalarial activities. These activities are crucial for developing new treatments for these diseases, which affect millions of people worldwide .
Cancer Therapy
The compound has been studied for its potential in cancer therapy, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, pyrazolopyrimidines have been identified as selective inhibitors of CSF-1R kinase, which is implicated in the progression of glioblastoma, a type of brain cancer .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory properties of this compound. Its structure allows it to interact with various biological pathways that mediate inflammation, making it a candidate for developing new anti-inflammatory drugs .
Antibacterial and Antifungal Applications
The compound’s structure is conducive to antibacterial and antifungal activities. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antimicrobial agents .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Its ability to modulate certain neural pathways suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antidiabetic Potential
Finally, the compound has been studied for its antidiabetic potential. Its interaction with various metabolic pathways can help regulate blood sugar levels, making it a promising candidate for developing new diabetes treatments.
BMC Chemistry Europe PMC Thermo Fisher MDPI BMC Chemistry : MDPI : BMC Chemistry : MDPI
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs can exhibit diverse mechanisms of action against various pathologies . They can interact with their targets, leading to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
For instance, some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Result of Action
Compounds with similar structures have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .
Action Environment
For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .
properties
IUPAC Name |
2-[7-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-16-6-7(5-13-16)8-2-3-12-11-14-9(4-10(18)19)15-17(8)11/h2-3,5-6H,4H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVBEWZJLKWDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NC3=NC(=NN23)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)

![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)



![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)

![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)
![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)